molecular formula C22H22ClN5O B12922898 9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)- CAS No. 125802-57-5

9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)-

Cat. No.: B12922898
CAS No.: 125802-57-5
M. Wt: 407.9 g/mol
InChI Key: WLTFBUVJMBYUCR-UHFFFAOYSA-N
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Description

The compound 9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is a trisubstituted purine derivative with modifications at positions 2, 6, and 9 of the purine scaffold. Its structure includes:

  • Position 2: A chlorine atom, which is common in purine-based inhibitors to enhance binding interactions through electron-withdrawing effects .
  • Position 9: A benzyl (phenylmethyl) group, which increases lipophilicity and may influence membrane permeability compared to smaller alkyl or cyclopropylmethyl substituents .

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetics and target affinity.

Properties

CAS No.

125802-57-5

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

9-benzyl-N-(3-butoxyphenyl)-2-chloropurin-6-amine

InChI

InChI=1S/C22H22ClN5O/c1-2-3-12-29-18-11-7-10-17(13-18)25-20-19-21(27-22(23)26-20)28(15-24-19)14-16-8-5-4-6-9-16/h4-11,13,15H,2-3,12,14H2,1H3,(H,25,26,27)

InChI Key

WLTFBUVJMBYUCR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-N-(3-butoxyphenyl)-2-chloro-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction:

    Chlorination: The chlorine atom is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The butoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-N-(3-butoxyphenyl)-2-chloro-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

9-Benzyl-N-(3-butoxyphenyl)-2-chloro-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-N-(3-butoxyphenyl)-2-chloro-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Position 6 Substituent Position 9 Substituent Key Properties/Activity Reference
Target Compound N-(3-butoxyphenyl) Phenylmethyl (benzyl) High lipophilicity (logP); potential metabolic oxidation at benzyl; moderate solubility
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine N-(3-chlorophenyl) Ethyl IC50 vs. cysteine proteases (e.g., cruzain: 0.16 μM); shorter half-life due to ethyl
2-Chloro-9-(cyclopropylmethyl)-N-phenyl-9H-purin-6-amine N-phenyl Cyclopropylmethyl Enhanced metabolic stability (cyclopropyl resists oxidation); CDK inhibition
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine N-benzyl Isopropyl Reduced steric hindrance vs. benzyl at C9; antifungal activity
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purin-6-amine N-([2,3′-bipyridin]-5-ylmethyl) Tetrahydro-2H-pyran-4-yl Improved solubility (polar pyran group); HER2+ breast cancer activity

Key Observations :

  • Position 6 :
    • 3-Butoxyphenyl (target compound) offers a balance between lipophilicity and solubility compared to smaller groups (e.g., 3-chlorophenyl in ). The butoxy group’s ether oxygen may enhance hydrogen bonding with targets.
    • Halogenated aryl groups (e.g., 3-chlorophenyl) improve electron withdrawal but reduce solubility .
  • Position 9 :
    • Benzyl increases membrane permeability but may reduce metabolic stability compared to cyclopropylmethyl or isopropyl groups .
    • Tetrahydro-2H-pyran-4-yl () introduces polarity, improving aqueous solubility for cancer therapeutics .
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : The target compound’s benzyl and butoxyphenyl groups result in higher logP (~4.5–5.5) compared to analogs with cyclopropylmethyl (logP ~3.8) or ethyl (logP ~3.2) .
  • Metabolic Stability :
    • Benzyl groups are prone to CYP450-mediated oxidation, whereas cyclopropylmethyl () and isopropyl () resist metabolism .
    • The 3-butoxyphenyl group’s ether bond may slow hydrolysis compared to ester-linked substituents.
  • Synthetic Accessibility :
    • The target compound’s synthesis likely involves nucleophilic aromatic substitution at C6 (using 3-butoxyaniline) and alkylation at C9 (benzyl bromide), similar to methods in .

Biological Activity

9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is a synthetic compound belonging to the purine family. This compound has garnered interest in medicinal chemistry due to its structural features and potential biological activities, particularly in cancer therapy. The unique configuration of this compound, which includes a butoxyphenyl group and a phenylmethyl substituent alongside a chlorine atom, contributes to its reactivity and biological interactions.

The molecular formula of 9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)- is C18H20ClN5C_{18}H_{20}ClN_5, with a molecular weight of approximately 353.83 g/mol. Its structure allows for various chemical modifications that can enhance its biological efficacy.

Research indicates that purine derivatives, including this compound, exhibit significant biological activities such as:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial in cancer treatment as it disrupts cell division, potentially leading to apoptosis in tumor cells.
  • Interaction with Biological Molecules : Studies have shown that the compound can engage with various cellular targets, influencing pathways related to cell proliferation and apoptosis .

Cytotoxicity and Antitumoral Activity

A study on related purine derivatives demonstrated their cytotoxic effects on cancer cell lines. The compounds exhibited IC50 values ranging from 3 to 39 μM, indicating varying degrees of effectiveness against different types of cancer cells. The lead compounds not only induced apoptosis but also inhibited cell proliferation significantly .

Case Studies

  • Prodrug Development : Research efforts have focused on synthesizing water-soluble prodrugs of purine derivatives to improve their pharmacokinetic profiles. In vivo experiments indicated that these prodrugs could enhance the therapeutic efficacy when combined with other chemotherapeutic agents like fludarabine .
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted that modifications to the purine scaffold can lead to enhanced biological activity against specific cancer cell lines. For instance, the introduction of various substituents at different positions on the purine ring has been shown to influence both potency and selectivity.

Comparison with Similar Compounds

The following table summarizes key characteristics of structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(phenylmethyl)-1H-purin-6-amineC11H12ClN5Lacks butoxy group; simpler structure
6-Benzylamino-2-chloropurineC11H10ClN5Similar core but different substituents
9-Methyl-N-(4-methoxyphenyl)-purin-6-amineC15H16N5OContains methyl instead of butoxy group

The presence of both the butoxy and phenylmethyl groups in 9H-Purin-6-amine, N-(3-butoxyphenyl)-2-chloro-9-(phenylmethyl)- distinguishes it from other compounds, potentially enhancing its selectivity for specific biological targets.

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